1-(2-Amino-5-fluorobenzyl)-4-piperidinol
Overview
Description
1-(2-Amino-5-fluorobenzyl)-4-piperidinol is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidinol core substituted with a 2-amino-5-fluorobenzyl group, making it a valuable molecule for research in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-fluorobenzyl)-4-piperidinol typically involves the reaction of 2-amino-5-fluorobenzyl chloride with piperidinol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-fluorobenzyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidinol derivatives .
Scientific Research Applications
1-(2-Amino-5-fluorobenzyl)-4-piperidinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-fluorobenzyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The amino and fluorobenzyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]ethanol
- 4-(2-Amino-5-fluorobenzyl)-2-piperazinone
- 2-Amino-5-fluorobenzoic acid
Comparison: 1-(2-Amino-5-fluorobenzyl)-4-piperidinol is unique due to its specific substitution pattern and the presence of both amino and fluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
1-[(2-amino-5-fluorophenyl)methyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDJWMNAMXJIFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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